![molecular formula C12H16O2 B11904766 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol CAS No. 662139-08-4](/img/structure/B11904766.png)
2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is an organic compound with the molecular formula C12H16O2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)acetone.
Reduction: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways
Propiedades
Número CAS |
662139-08-4 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanol |
InChI |
InChI=1S/C12H16O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-13H,3,5,7-9H2 |
Clave InChI |
ZFWHXSWANXWSPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



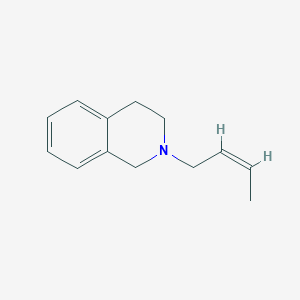
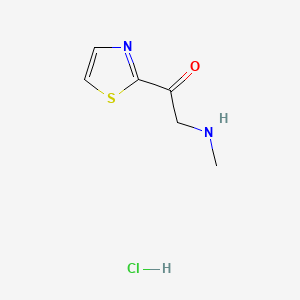

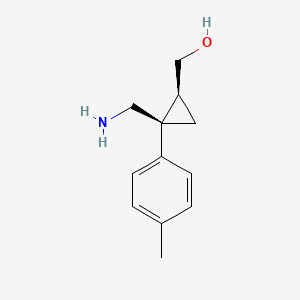

![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
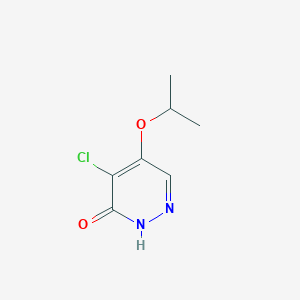
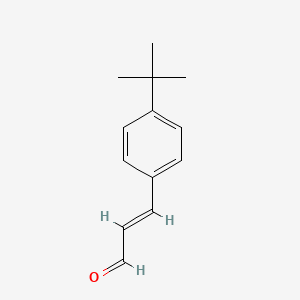
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
